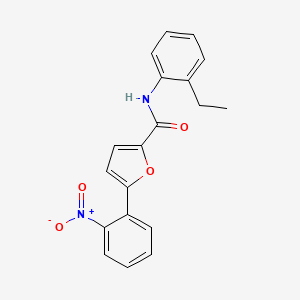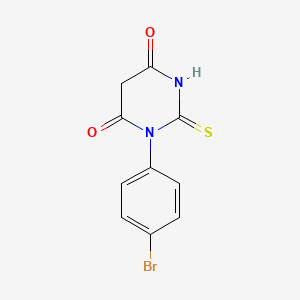![molecular formula C11H12N4O2S B5799108 methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5799108.png)
methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is a tetrazole derivative that possesses thioester functionality, making it a versatile molecule for various synthetic and biological applications.
Aplicaciones Científicas De Investigación
Methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate has potential applications in various scientific research fields. One of the prominent applications of this compound is in the field of medicinal chemistry. This compound has been shown to possess antimicrobial, antifungal, and antitumor activities. Moreover, it has been reported that this compound can inhibit the growth of various cancer cells, making it a promising candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of Methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting certain enzymes and proteins involved in cellular processes. For instance, it has been reported that this compound can inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Moreover, it has been shown that this compound can inhibit the activity of certain kinases, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects
Methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate has been shown to have various biochemical and physiological effects. For instance, it has been reported that this compound can induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the elimination of abnormal cells. Moreover, it has been shown that this compound can inhibit the growth of various microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate has several advantages and limitations for lab experiments. One of the advantages of this compound is its high potency and selectivity towards certain enzymes and proteins, which makes it a valuable tool for studying various cellular processes. Moreover, this compound can be easily synthesized using readily available reagents, making it a cost-effective option for lab experiments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate. One of the potential directions is to further investigate the mechanism of action of this compound, which can help in the development of more potent and selective inhibitors. Moreover, the potential applications of this compound in various therapeutic areas, including cancer and infectious diseases, can be explored further. Additionally, the synthesis of novel derivatives of Methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate can be investigated to improve its biological activities and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of Methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate is a multi-step process that involves the reaction of 4-methylbenzyl bromide with sodium azide to form the corresponding azide. The azide is then reduced with triphenylphosphine to form the corresponding amine. Subsequently, the amine is reacted with methyl 2-bromoacetate to form the desired compound. The overall yield of this synthesis is approximately 50%.
Propiedades
IUPAC Name |
methyl 2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-8-3-5-9(6-4-8)15-11(12-13-14-15)18-7-10(16)17-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPDMFDVSBKRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5799039.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5799056.png)
![4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5799064.png)

![N~1~-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5799087.png)

![2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5799101.png)
![5-[(4-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5799102.png)

![1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine](/img/structure/B5799128.png)